molecular formula C24H14BrClN4OS B389186 (4Z)-10-bromo-4-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one

(4Z)-10-bromo-4-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one

Katalognummer: B389186
Molekulargewicht: 521.8g/mol
InChI-Schlüssel: SVGNKABHTPDTLA-NKVSQWTQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (2Z)-7-bromo-2-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one is a complex organic molecule that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-bromo-2-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions would be scaled up for industrial production, with optimizations for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-7-bromo-2-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}[1,3]thiazolo[2’,3’2,3]imidazo[4,5-b]pyridin-3(2H)-one: undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions may result in the replacement of specific functional groups with new ones.

Wissenschaftliche Forschungsanwendungen

(2Z)-7-bromo-2-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}[1,3]thiazolo[2’,3’2,3]imidazo[4,5-b]pyridin-3(2H)-one: has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (2Z)-7-bromo-2-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one involves its interactions with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes and receptors involved in various biological processes. For example, thiazole derivatives have been shown to inhibit the aggregation factor of human platelets, urokinase, and poly(ADP-ribose) polymerase-1 . These interactions can lead to a range of biological effects, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities.

Vergleich Mit ähnlichen Verbindungen

(2Z)-7-bromo-2-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}[1,3]thiazolo[2’,3’2,3]imidazo[4,5-b]pyridin-3(2H)-one: can be compared with other similar compounds, such as:

The uniqueness of (2Z)-7-bromo-2-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one

Eigenschaften

Molekularformel

C24H14BrClN4OS

Molekulargewicht

521.8g/mol

IUPAC-Name

(4Z)-10-bromo-4-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one

InChI

InChI=1S/C24H14BrClN4OS/c25-16-10-19-22(27-11-16)30-23(31)21(32-24(30)28-19)9-15-13-29(20-4-2-1-3-18(15)20)12-14-5-7-17(26)8-6-14/h1-11,13H,12H2/b21-9-

InChI-Schlüssel

SVGNKABHTPDTLA-NKVSQWTQSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=C4C(=O)N5C6=C(C=C(C=N6)Br)N=C5S4

Isomerische SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)/C=C\4/C(=O)N5C6=C(C=C(C=N6)Br)N=C5S4

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=C4C(=O)N5C6=C(C=C(C=N6)Br)N=C5S4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.